molecular formula C6H13NO2 B12931707 3-(2-Aminopropan-2-yl)oxetan-3-ol

3-(2-Aminopropan-2-yl)oxetan-3-ol

Cat. No.: B12931707
M. Wt: 131.17 g/mol
InChI Key: NLNRVMLFWWLEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminopropan-2-yl)oxetan-3-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to a propan-2-yl substituent. The presence of the oxetane ring imparts distinct chemical properties, making it a valuable compound in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropan-2-yl)oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the amino group. One common method involves the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the cyclization of epoxides with suitable nucleophiles can yield oxetane derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process and subsequent functionalization of the oxetane ring .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropan-2-yl)oxetan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized oxetane derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Aminopropan-2-yl)oxetan-3-ol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-Aminopropan-2-yl)oxetan-3-ol include other oxetane derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of the oxetane ring and the amino group, which imparts specific chemical and biological properties.

Biological Activity

3-(2-Aminopropan-2-yl)oxetan-3-ol, also known by its CAS number 2172185-10-1, is a compound characterized by a unique oxetane structure that includes a four-membered cyclic ether. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological molecules. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H11NOC_5H_{11}NO, with a molecular weight of approximately 131.17 g/mol. The compound features an amino group and a hydroxyl group attached to the oxetane ring, which contributes to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity due to its ability to interact with various enzymes and receptors, potentially modulating their functions. Preliminary studies suggest that it may have therapeutic implications for several diseases.

The mechanism of action for this compound involves its binding to specific biological targets. This binding can lead to modulation of enzyme activity or receptor interaction, influencing cellular pathways and biological responses. Ongoing research aims to elucidate these mechanisms further.

Comparative Structural Analysis

The following table compares this compound with related compounds, highlighting their structural similarities and unique features:

Compound NameStructure TypeSimilarity IndexUnique Features
This compoundAmino Oxetane1.00Contains both amino and hydroxyl groups
2-Methyl-2-(methylamino)propan-1-olAmino Alcohol0.70Contains a primary alcohol group
N-Methyloxetan-3-amineAmino Oxetane0.76Lacks hydroxyl functionality

Biological Activity Data

A summary of preliminary findings on the biological activity of this compound is presented in the following table:

Study ReferenceBiological Activity ObservedEC50 (μM)
Modulation of enzyme activityNot specified
Potential receptor interaction leading to therapeutic effectsNot specified

Case Studies

  • Enzyme Interaction Study : Preliminary studies have shown that this compound can bind to specific enzymes involved in metabolic pathways. This interaction suggests potential applications in drug discovery aimed at metabolic diseases.
  • Therapeutic Implications : Ongoing research is investigating the compound's potential as a therapeutic agent in conditions such as diabetes and neurodegenerative diseases, where modulation of specific pathways could lead to beneficial outcomes.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

3-(2-aminopropan-2-yl)oxetan-3-ol

InChI

InChI=1S/C6H13NO2/c1-5(2,7)6(8)3-9-4-6/h8H,3-4,7H2,1-2H3

InChI Key

NLNRVMLFWWLEDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(COC1)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.